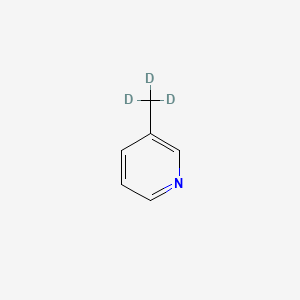

3-Methyl-D3-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-D3-pyridine is a deuterated form of 3-methylpyridine, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is a colorless liquid with a strong odor and is classified as a weak base. It is one of the three positional isomers of methylpyridine, which are used as precursors to various pyridine derivatives in the pharmaceutical and agricultural industries .

Wirkmechanismus

Target of Action

3-Methylpyridine, also known as 3-picoline, is an organic compound that interacts with several targets in the human body. The primary targets of 3-Methylpyridine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, and disease processes, such as arthritis .

Mode of Action

It is known that the presence of the pyridine ring in the structure of 3-methylpyridine defines its reactivity . The interaction of 3-Methylpyridine with its targets may result in changes in the activity of these enzymes, potentially influencing the breakdown of collagen .

Biochemical Pathways

3-Methylpyridine is involved in several biochemical pathways. It is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an organophosphate pesticide . The conversion involves the ammoxidation of 3-methylpyridine .

Result of Action

The molecular and cellular effects of 3-Methylpyridine’s action are largely dependent on its interaction with its targets. By interacting with enzymes like Collagenase 3 and Stromelysin-1, 3-Methylpyridine may influence the breakdown of collagen, potentially affecting tissue remodeling and disease processes .

Biochemische Analyse

Cellular Effects

It is known that pyridine derivatives can have significant clinical diversity, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties

Molecular Mechanism

It is known that pyridine derivatives can interact with various biomolecules and can influence enzyme activity and gene expression

Dosage Effects in Animal Models

It is known that pyrimidine metabolism, which includes pyridine derivatives, can be targeted for cancer treatment

Metabolic Pathways

3-Methyl-D3-pyridine is likely involved in pyrimidine metabolism, as pyridine is a precursor for synthesizing target pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-D3-pyridine can be synthesized through several methods. One common method involves the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. This reaction is multistep and culminates in cyclization . Another method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of acrolein with ammonia. The ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. This process also produces substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.

Major Products Formed

Nicotinic Acid: Formed through the oxidation of this compound.

Substituted Pyridines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Methyl-D3-pyridine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various pyridine derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylpyridine: The non-deuterated form of 3-Methyl-D3-pyridine.

Pyridine: The parent compound of this compound.

Pyridinium Salts: Structurally similar compounds with various applications in chemistry and biology.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterpart .

Eigenschaften

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/new.no-structure.jpg)

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576736.png)

![dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane](/img/structure/B576737.png)

![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)

![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)